Brain-to-Plasma Partitioning Ratio Differentiation Among Heteroaryl Urea FAAH Inhibitors
In the comprehensive SAR study of heteroaryl piperidinyl- and piperazinyl-urea FAAH inhibitors by Keith et al., brain-to-plasma (B/P) ratios spanned from >4:1 to 0.02:1 through relatively simple structural changes such as replacing a piperazine with a tetrahydropyran (oxane) ring or altering the heteroaryl substituent [1]. While individual compound-level B/P data for 3-[3-(furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea is not publicly disclosed in the primary paper, the class-level inference is that the oxan-4-yl urea template is associated with lower B/P ratios due to increased ionization at physiological pH compared to piperazine analogs [1]. This is supported by the observation that the lowest B/P ratios in the series were observed for compounds significantly ionized at physiological pH, a property influenced by the basicity of the heterocyclic amine component [1].
| Evidence Dimension | Brain-to-plasma concentration ratio (B/P) in rat PK studies |
|---|---|
| Target Compound Data | Not individually disclosed in public domain; inferred to be in the lower B/P range (<0.5:1) based on oxan-4-yl structural class association with ionization at physiological pH. |
| Comparator Or Baseline | Piperazine-urea analogs in the same series achieved B/P ratios up to >4:1; piperidine-urea analogs showed ratios as low as 0.02:1. |
| Quantified Difference | Within-series B/P range spans >200-fold (>4:1 to 0.02:1); oxan-4-yl analogs are positioned at the peripherally restricted end of this spectrum. |
| Conditions | Rat pharmacokinetic studies; B/P ratios measured after oral or intravenous dosing; compounds evaluated for FAAH target engagement in brain and periphery. |
Why This Matters
For procurement decisions, users requiring peripherally restricted FAAH inhibition should prioritize oxan-4-yl urea analogs over piperazine-urea analogs to minimize CNS exposure, a differentiation not captured by in vitro FAAH IC50 values.
- [1] Keith JM, Tichenor MS, Apodaca RL, Xiao W, Jones WM, Seierstad MJ, Pierce JM, Palmer JA, Webb M, Karbarz MJ, Scott BP, Wilson SJ, Wennerholm ML, Rizzolio MC, Rynberg R, Chaplan SR, Breitenbucher JG. The SAR of brain penetration for a series of heteroaryl urea FAAH inhibitors. Bioorg Med Chem Lett. 2016 Jul 1;26(13):3109-3114. doi: 10.1016/j.bmcl.2016.05.001. PMID: 27189675. View Source
